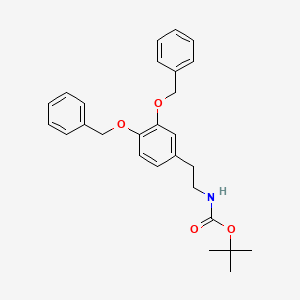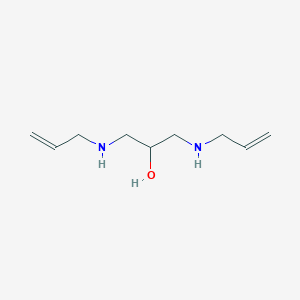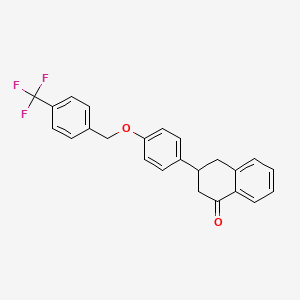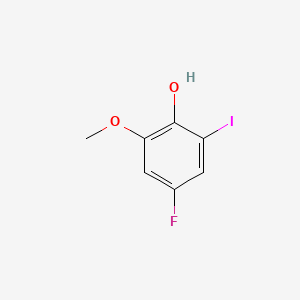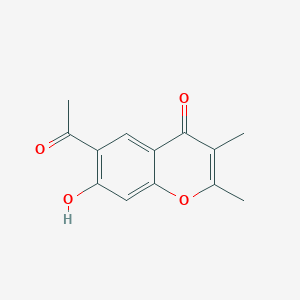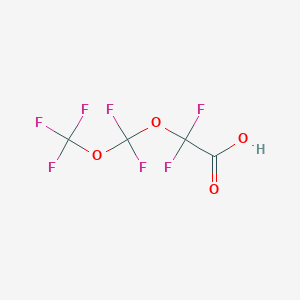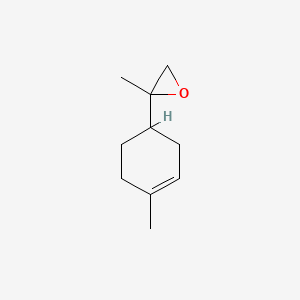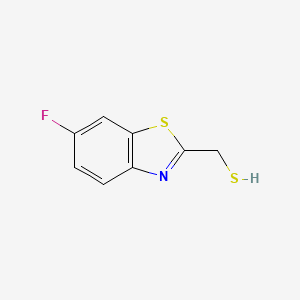
6-Fluoro-2-benzothiazolemethanethiol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-Fluoro-2-benzothiazolemethanethiol is a chemical compound that belongs to the benzothiazole family. Benzothiazoles are heterocyclic compounds containing a benzene ring fused to a thiazole ring. The addition of a fluorine atom at the 6th position and a methanethiol group makes this compound unique. Benzothiazoles are known for their diverse biological activities and are used in various fields such as medicinal chemistry, agriculture, and materials science .
Métodos De Preparación
The synthesis of 6-Fluoro-2-benzothiazolemethanethiol typically involves the condensation of 2-aminobenzenethiol with fluorinated aldehydes or ketones, followed by cyclization. One common method includes the reaction of 2-aminobenzenethiol with 6-fluorobenzaldehyde under acidic conditions to form the benzothiazole ring . Industrial production methods often employ green chemistry principles, utilizing environmentally benign reagents and solvents to minimize waste and reduce environmental impact .
Análisis De Reacciones Químicas
6-Fluoro-2-benzothiazolemethanethiol undergoes various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.
Reduction: The compound can be reduced to form the corresponding thiol or sulfide.
Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like amines and thiols.
Aplicaciones Científicas De Investigación
6-Fluoro-2-benzothiazolemethanethiol has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Mecanismo De Acción
The mechanism of action of 6-Fluoro-2-benzothiazolemethanethiol involves its interaction with various molecular targets and pathways. In antimicrobial applications, the compound disrupts the cell membrane integrity of bacteria and fungi, leading to cell lysis and death . In anticancer research, it inhibits specific enzymes and signaling pathways involved in cell proliferation and survival . The exact molecular targets and pathways can vary depending on the specific application and the biological system being studied.
Comparación Con Compuestos Similares
6-Fluoro-2-benzothiazolemethanethiol can be compared with other benzothiazole derivatives such as:
2-Aminobenzothiazole: Known for its antimicrobial and anticancer properties.
2-Mercaptobenzothiazole: Widely used as a vulcanization accelerator in the rubber industry.
6-Chloro-2-benzothiazolemethanethiol: Similar in structure but with a chlorine atom instead of fluorine, exhibiting different reactivity and biological activity. The uniqueness of this compound lies in the presence of the fluorine atom, which can significantly alter its chemical reactivity and biological activity compared to its non-fluorinated counterparts.
Propiedades
Número CAS |
452-41-5 |
|---|---|
Fórmula molecular |
C8H6FNS2 |
Peso molecular |
199.3 g/mol |
Nombre IUPAC |
(6-fluoro-1,3-benzothiazol-2-yl)methanethiol |
InChI |
InChI=1S/C8H6FNS2/c9-5-1-2-6-7(3-5)12-8(4-11)10-6/h1-3,11H,4H2 |
Clave InChI |
UITOHFVKHSLRRT-UHFFFAOYSA-N |
SMILES canónico |
C1=CC2=C(C=C1F)SC(=N2)CS |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-ethyl-1-(1,1,2,2,3,3,3-heptafluoropropyl)-2,6,7-trioxabicyclo[2.2.2]octane](/img/structure/B13423953.png)
![(6-Methoxy-2-phenyl-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxin-8-yl) benzoate](/img/structure/B13423954.png)
